molecular formula C20H19N5O3S B2743405 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923132-14-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2743405
CAS RN: 923132-14-3
M. Wt: 409.46
InChI Key: MEIJYIPTCQKGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds bearing heterocyclic rings, similar in complexity to the mentioned chemical, have been synthesized and evaluated for their potential antitumor activities. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide have shown considerable anticancer activity against various cancer cell lines, underlining the importance of heterocyclic structures in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory and p38α MAP Kinase Inhibition

Novel derivatives incorporating heterocyclic thioacetamide structures have demonstrated significant in vitro and in vivo anti-inflammatory activity, as well as potent inhibition of p38α MAP kinase, a key enzyme involved in inflammatory responses. This suggests potential for the treatment of inflammation-related disorders (Tariq, Kamboj, Alam, & Amir, 2018).

Anthelmintic Activity

The synthesis of compounds featuring 1,2,4-triazole moieties clubbed with benzimidazole rings has been reported, showing good anthelmintic activity against Pheretima posthumous, indicating the potential for novel anthelmintic drugs (Kumar & Sahoo, 2014).

Antioxidant Properties

Benzimidazole derivatives have been prepared and evaluated as antioxidants for base stock oil, demonstrating the role of such heterocyclic compounds in protecting organic materials from oxidative degradation (Basta et al., 2017).

Antimicrobial Activity

The synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus and their evaluation for antimicrobial activity against various bacterial and fungal strains highlight the significance of combining heterocycles for developing new antimicrobials (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c26-18(21-11-14-6-7-16-17(10-14)28-13-27-16)12-29-20-23-22-19-24(8-9-25(19)20)15-4-2-1-3-5-15/h1-7,10H,8-9,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIJYIPTCQKGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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